molecular formula C34H43NO11 B1163892 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one CAS No. 244277-75-6

3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one

Cat. No. B1163892
CAS RN: 244277-75-6
M. Wt: 641.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of complex organic molecules, potentially categorized under diterpenes, known for diverse biological activities and chemical properties. Its structure suggests it is a modified jatrophane diterpene with acetoxy, nicotinoyloxy modifications, indicating synthetic derivatization for enhanced activity or stability.

Synthesis Analysis

Synthetic strategies for such complex molecules often involve multi-step organic reactions, starting from simpler precursors progressively built up to the final structure. A relevant example is the synthesis of related diterpenes, where key steps may include conjugate addition, azoalkene formation, and asymmetric olefination, aiming for stereocontrolled assembly of the molecule's core and functional groups (van de Sande & Gais, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple rings and functional groups. For instance, analysis of a related diterpene oligoester revealed a nonplanar configuration with significant angular inclinations between its rings, highlighting the complexity of spatial arrangement in these molecules (Kar et al., 1998).

Scientific Research Applications

1. Neuroprotective Potential

A study conducted by Pan et al. (2004) explored the activity of macrocyclic jatrophane diterpenes from Euphorbia kansui, including 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one. They found that one of the compounds exhibited a specific survival effect on fibroblasts expressing TrkA, a high-affinity receptor for nerve growth factor, indicating potential neuroprotective properties (Pan et al., 2004).

2. Multidrug Resistance Reversal

Research by Hohmann et al. (2003) discovered that certain diterpenoids based on the jatrophane framework, similar to the compound , demonstrated the ability to inhibit the efflux pump activity of tumor cells in a concentration-dependent manner. This suggests their potential role in reversing multidrug resistance in cancer therapy (Hohmann et al., 2003).

3. Antiproliferative and Chemosensitizing Effects

Vasas et al. (2011) identified that jatrophane diterpenes from Euphorbia esula, including compounds similar to this compound, have antiproliferative effects against various cancer cell lines. They also observed potent chemosensitizing properties in overcoming multidrug resistance (Vasas et al., 2011).

4. Biotransformation Properties

The study by Dai et al. (2003) on the biotransformation of polyoxygenated taxanes by Ginkgo cell suspension cultures mentions compounds structurally related to this compound. It highlights the substrate specificity and potential for biotechnological applications in the production of novel compounds (Dai et al., 2003).

Mechanism of Action

Mode of Action

The compound interacts with its targets through specific binding sites, leading to changes in cellular processes. These interactions may involve enzymatic inhibition, modulation of signal transduction pathways, or alteration of gene expression. Further experimental studies are needed to elucidate the precise mechanisms .

Biochemical Pathways

While specific pathways affected by this compound remain unclear, it likely influences cellular signaling cascades, metabolic pathways, or immune responses. Researchers should investigate its impact on relevant pathways to gain deeper insights .

Pharmacokinetics

ADME Properties::

Impact on Bioavailability:: The compound’s bioavailability depends on its stability, solubility, and metabolism. Factors like food intake, drug interactions, and individual variations also play a role .

Result of Action

At the molecular level, 3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one may alter gene expression, protein synthesis, or enzyme activity. Cellular effects could include apoptosis, cell cycle arrest, or immune modulation. Again, more research is needed to confirm these outcomes .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Additionally, the presence of specific ions or other molecules may impact its activity .

properties

IUPAC Name

[(1S,2S,3aR,5R,6E,9R,11R,13R,13aR)-1,3a,11,13-tetraacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-2,3,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43NO11/c1-18-12-13-33(8,9)27(45-32(41)25-11-10-14-35-17-25)15-26(42-21(4)36)20(3)30(44-23(6)38)28-29(43-22(5)37)19(2)16-34(28,31(18)40)46-24(7)39/h10-14,17-19,26-30H,3,15-16H2,1-2,4-9H3/b13-12+/t18-,19+,26-,27-,28-,29+,30+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGHOMTZFCIHDL-JLACXKQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C(C(=C)C(CC(C(C=CC(C2=O)C)(C)C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H](C[C@H](C(/C=C/[C@H](C2=O)C)(C)C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Reactant of Route 2
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Reactant of Route 3
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Reactant of Route 4
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Reactant of Route 5
Reactant of Route 5
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one
Reactant of Route 6
Reactant of Route 6
3,5,7,15-Tetraacetoxy-9-nicotinoyloxy-6(17),11-jatrophadien-14-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.